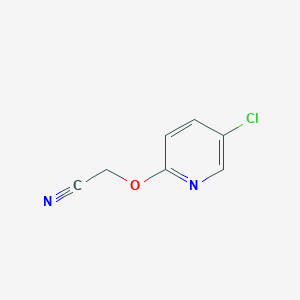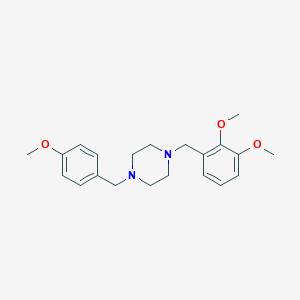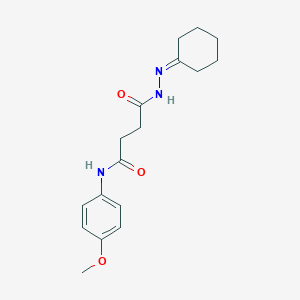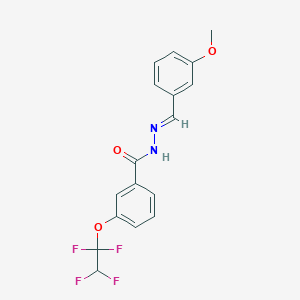
2-((5-Chloropyridin-2-yl)oxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloropyridin-2-yl)oxy)acetonitrile is an organic compound with the molecular formula C7H5ClN2O It is characterized by the presence of a chloro-substituted pyridine ring attached to an ethanenitrile group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloropyridin-2-yl)oxy)acetonitrile typically involves the reaction of 5-chloro-2-hydroxypyridine with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloropyridin-2-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted pyridines, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((5-Chloropyridin-2-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Chloropyridin-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-pyridyloxy)ethanenitrile
- 2-(5-Fluoro-2-pyridyloxy)ethanenitrile
- 2-(5-Methyl-2-pyridyloxy)ethanenitrile
Uniqueness
2-((5-Chloropyridin-2-yl)oxy)acetonitrile is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its analogs. The chloro substituent can influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or substituted derivatives may not be as effective.
Properties
CAS No. |
643014-41-9 |
|---|---|
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)oxyacetonitrile |
InChI |
InChI=1S/C7H5ClN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,4H2 |
InChI Key |
PKFXKUZPRXYSLE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Cl)OCC#N |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-(methoxymethyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494459.png)
![2-{4-nitrophenyl}-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B494461.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-{[(3-PYRIDYLMETHYL)IMINO]METHYL}-5-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B494463.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylimino)methyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494464.png)
![6-tert-butyl-2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B494469.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(2-hydroxy-5-methylphenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B494470.png)
![N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494471.png)

![2-[(Trifluoroacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B494473.png)

![11-(2-chloro-6-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B494477.png)

![Isopropyl 5-[(4-chloroanilino)carbonyl]-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B494479.png)
![2-fluoro-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B494482.png)
